2-Bromobenzo[d]oxazole-4-thiol
Description
2-Bromobenzo[d]oxazole-4-thiol is a heterocyclic compound featuring a fused benzo[d]oxazole core substituted with a bromine atom at position 2 and a thiol (-SH) group at position 4. This structure confers unique electronic and reactive properties, making it valuable in pharmaceutical and material science research. Its applications include serving as a precursor in Suzuki coupling reactions and as a ligand in catalysis due to the thiol group’s metal-coordinating ability.
Properties
Molecular Formula |
C7H4BrNOS |
|---|---|
Molecular Weight |
230.08 g/mol |
IUPAC Name |
2-bromo-1,3-benzoxazole-4-thiol |
InChI |
InChI=1S/C7H4BrNOS/c8-7-9-6-4(10-7)2-1-3-5(6)11/h1-3,11H |
InChI Key |
ROIHYVQNRAGKFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromobenzo[d]oxazole-4-thiol typically involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide. The resulting mixture is then refluxed at 65°C for several hours to yield the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromobenzo[d]oxazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium thiolate or primary amines.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Hydrogenated benzoxazole derivatives.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer activity, particularly against colorectal carcinoma.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Bromobenzo[d]oxazole-4-thiol is primarily attributed to its ability to interact with biological macromolecules. The thiol group can form covalent bonds with proteins, leading to the inhibition of enzyme activity. Additionally, the bromine atom can participate in halogen bonding, further enhancing the compound’s biological activity .
Comparison with Similar Compounds
Structural Analog: 4-(4-Bromo-phenyl)-2-methyl-oxazole (CAS 22091-49-2)
This compound, described in , shares a bromine substituent and an oxazole ring but differs significantly in substitution patterns and functional groups:
| Property | This compound | 4-(4-Bromo-phenyl)-2-methyl-oxazole |
|---|---|---|
| Core Structure | Benzo[d]oxazole (fused ring) | Simple oxazole ring |
| Substituents | -Br (position 2), -SH (position 4) | -Br (para-phenyl), -CH₃ (position 2) |
| Reactivity | High (due to thiol group) | Moderate (methyl group less reactive) |
| Applications | Catalysis, drug synthesis | Intermediate in organic synthesis |
Key Findings :
- The fused benzo[d]oxazole core in this compound enhances aromatic stability compared to the non-fused oxazole in 4-(4-Bromo-phenyl)-2-methyl-oxazole .
- The thiol group in the former increases acidity (pKa ~8–10) and metal-binding capacity, unlike the inert methyl group in the latter.
- Safety Data Sheets (SDS) for 4-(4-Bromo-phenyl)-2-methyl-oxazole highlight inhalation risks , but this compound likely requires additional precautions due to thiol toxicity.
Functional Analog: 2-Bromo-5-mercaptobenzoxazole
This compound differs only in the position of the thiol group (position 5 vs. 4):
| Property | This compound | 2-Bromo-5-mercaptobenzoxazole |
|---|---|---|
| Thiol Position | Position 4 | Position 5 |
| Electronic Effects | Electron-withdrawing at C4 | Electron-withdrawing at C5 |
| Catalytic Efficiency | Higher (optimal metal coordination) | Moderate |
Research Insights :
- Positional isomerism significantly impacts electronic properties. For example, the C4-thiol group in this compound creates a more polarized structure, enhancing its utility in Pd-catalyzed cross-couplings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
